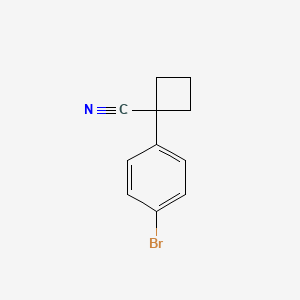

1-(4-Bromophenyl)cyclobutanecarbonitrile

描述

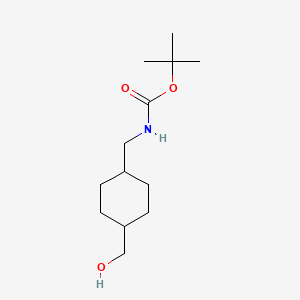

“1-(4-Bromophenyl)cyclobutanecarbonitrile” is a chemical compound used in scientific research. It has a CAS Number of 485828-58-8 and a molecular weight of 236.11 . It is typically stored at room temperature .

Molecular Structure Analysis

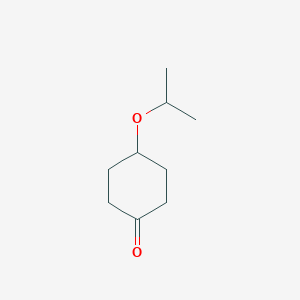

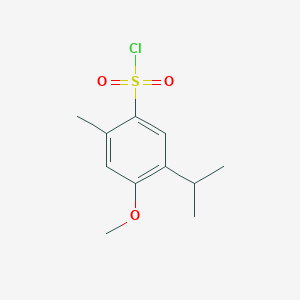

The molecular formula of “1-(4-Bromophenyl)cyclobutanecarbonitrile” is C11H10BrN . The InChI code is 1S/C11H10BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 . The canonical SMILES representation is C1CC(C1)(C#N)C2=CC=C(C=C2)Br .Physical And Chemical Properties Analysis

“1-(4-Bromophenyl)cyclobutanecarbonitrile” has a molecular weight of 236.11 g/mol . It has a topological polar surface area of 23.8 Ų . The compound has a rotatable bond count of 1 . It has a complexity of 228 . The compound is colorless or white to yellow solid or semi-solid or lump or liquid .科学研究应用

1. Use in Polymer Synthesis

1-(4-Bromophenyl)cyclobutanecarbonitrile plays a role in the synthesis of square-grid polymers. Harrison et al. (1997) explored the synthesis of (cyclobutadiene)cyclopentadienylcobalt derivatives, which included 4-bromophenyl as a substituent. These compounds are crucial for developing square-grid polymers through two-dimensional cross-linking polymerization, indicating a potential application in advanced polymer materials (Harrison, Brotin, Noll, & Michl, 1997).

2. Antibacterial Properties

The compound has been studied for its antibacterial properties. Khan (2017) synthesized a compound using 4-bromophenyl which demonstrated superior antibacterial activity compared to its precursor, highlighting its potential in antibacterial applications (Khan, 2017).

3. Organic Synthesis and Material Science

1-(4-Bromophenyl)cyclobutanecarbonitrile finds application in organic synthesis and material science. For instance, Matsuda, Shigeno, & Murakami (2008) described its use in palladium-catalyzed reactions to produce arylated benzolactones (Matsuda, Shigeno, & Murakami, 2008). Additionally, Boswell et al. (2023) utilized a cyclobutadiene derivative for intermolecular [4 + 2] cycloadditions, demonstrating the compound's versatility in chemical syntheses (Boswell, Mansson, Cabrera, Hansen, Oliver, & Burns, 2023).

4. Photocycloaddition Reactions

The compound has been investigated in photocycloaddition reactions. Minter, Winslow, Watson, & Bodige (2002) reported its use in the photochemical [2 + 2] cycloaddition process, demonstrating its potential in creating new molecular structures (Minter, Winslow, Watson, & Bodige, 2002).

安全和危害

属性

IUPAC Name |

1-(4-bromophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWFVACFASLQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602579 | |

| Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)cyclobutanecarbonitrile | |

CAS RN |

485828-58-8 | |

| Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)

![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)

![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)

![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)

![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)